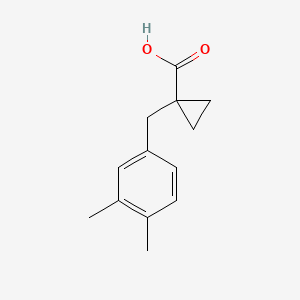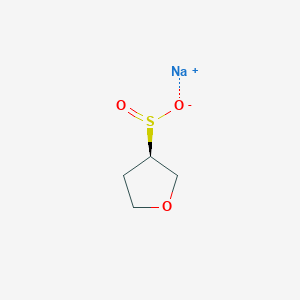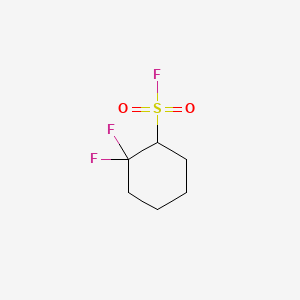
2,2-Difluorocyclohexane-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclohexane-1-sulfonylfluoride is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-sulfonylfluoride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonyl fluoride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with a sulfonyl chloride derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorocyclohexane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Applications De Recherche Scientifique
2,2-Difluorocyclohexane-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonylfluoride involves its interaction with nucleophilic sites in molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the target molecule. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorocyclohexane-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
2,2-Difluorocyclohexane-1-sulfonylfluoride is unique due to its combination of fluorine atoms and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where strong nucleophilic interactions are required, such as in the modification of biomolecules or the synthesis of specialized materials.
Propriétés
Formule moléculaire |
C6H9F3O2S |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
2,2-difluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9F3O2S/c7-6(8)4-2-1-3-5(6)12(9,10)11/h5H,1-4H2 |
Clé InChI |
RWCWRXUYNSOQJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)S(=O)(=O)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




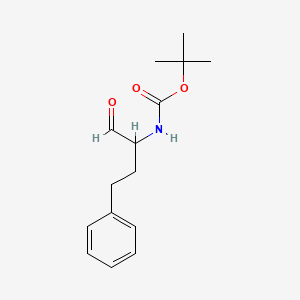
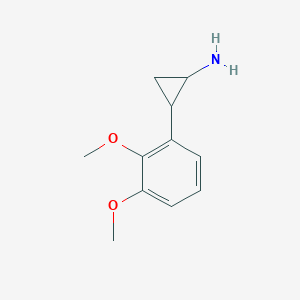
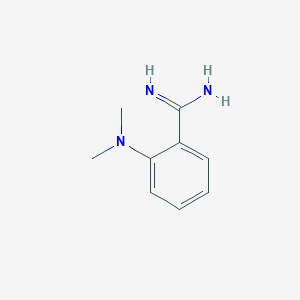

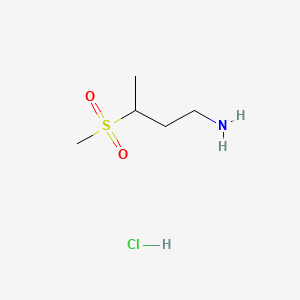
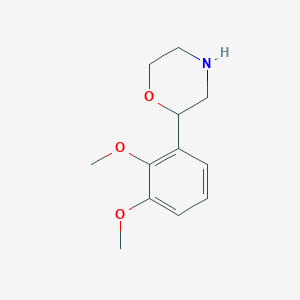
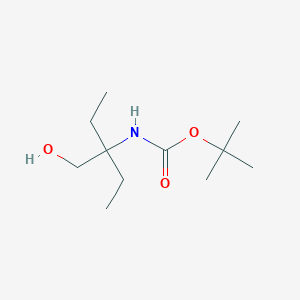
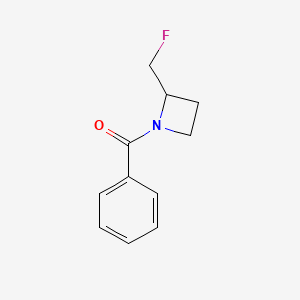
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

